molecular formula C9H11Cl2N B13645675 2,4-Dichloro-N-(propan-2-yl)aniline CAS No. 78235-06-0

2,4-Dichloro-N-(propan-2-yl)aniline

Katalognummer: B13645675
CAS-Nummer: 78235-06-0
Molekulargewicht: 204.09 g/mol
InChI-Schlüssel: VMHXZIVQBSZLOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11Cl2N. It is characterized by the presence of two chlorine atoms and an isopropyl group attached to an aniline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-N-(propan-2-yl)aniline typically involves the reaction of 2,4-dichloroaniline with isopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2,4-Dichloroaniline+IsopropylamineThis compound\text{2,4-Dichloroaniline} + \text{Isopropylamine} \rightarrow \text{this compound} 2,4-Dichloroaniline+Isopropylamine→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-N-(propan-2-yl)aniline has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    2,4-Dichloroaniline: Lacks the isopropyl group, making it less hydrophobic.

    2,4-Dichloro-N-methylaniline: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    2,6-Dichloro-N-(propan-2-yl)aniline: Has chlorine atoms at different positions, altering its reactivity and interactions.

Uniqueness: 2,4-Dichloro-N-(propan-2-yl)aniline is unique due to the specific positioning of its chlorine atoms and the presence of the isopropyl group. These structural features confer distinct chemical and physical properties, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

78235-06-0

Molekularformel

C9H11Cl2N

Molekulargewicht

204.09 g/mol

IUPAC-Name

2,4-dichloro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11Cl2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3

InChI-Schlüssel

VMHXZIVQBSZLOL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.